molecular formula C17H12O4 B1584353 Phenyl 1,4-dihydroxy-2-naphthoate CAS No. 54978-55-1

Phenyl 1,4-dihydroxy-2-naphthoate

Cat. No.: B1584353
CAS No.: 54978-55-1
M. Wt: 280.27 g/mol
InChI Key: XDUXGEPGVNWEBQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 54978-55-1 and is systematically named as 2-naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester according to standard nomenclature conventions. The compound's International Union of Pure and Applied Chemistry name is phenyl 1,4-dihydroxynaphthalene-2-carboxylate, which clearly delineates the structural components: a phenyl group serving as the ester moiety attached to the carboxylic acid function of 1,4-dihydroxy-2-naphthoic acid. The molecular descriptor language number MFCD00075770 provides additional identification in chemical databases.

The compound's structural identity can be further characterized through its Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes. The InChI code 1S/C17H12O4/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,18-19H provides a comprehensive digital fingerprint of the molecular structure. This systematic identification framework ensures unambiguous communication of the compound's chemical identity across various scientific disciplines and databases.

The relationship between this compound and its parent acid, 1,4-dihydroxy-2-naphthoic acid, represents a fundamental esterification reaction where the carboxylic acid group has been converted to a phenyl ester. The parent acid, bearing the molecular formula C11H8O4 and molecular weight 204.18 grams per mole, serves as the foundational structure from which the ester derivative is formed. This structural relationship highlights the importance of functional group transformations in creating derivatives with potentially altered properties and applications.

Historical Context of Naphthoate Esters in Organic Chemistry

The development of naphthoate ester chemistry can be traced through decades of research into aromatic carboxylic acid derivatives and their synthetic applications. Historical investigations into esters of 1-hydroxy-2-naphthoic acid and related naphthol-blue dyes demonstrated early recognition of the synthetic potential inherent in these aromatic systems. These pioneering studies established fundamental principles for understanding how naphthalene-based carboxylic acid esters could be manipulated to achieve desired chemical and physical properties.

The evolution of naphthoate ester synthesis has been marked by significant methodological advances, particularly in the development of stereoselective and regioselective synthetic approaches. Recent research has demonstrated sophisticated synthetic strategies, such as the unexpected Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to access naphthoic acid derivatives. These modern synthetic methodologies represent substantial evolution from earlier, more direct approaches and highlight the continuing innovation in naphthalene chemistry.

The historical significance of naphthoate esters extends beyond purely synthetic considerations to encompass their roles in understanding fundamental organic chemistry principles. The preparation of ethyl 1-naphthoate through various methodological approaches, including treatment of α-naphthoyl chloride with absolute ethyl alcohol and heating mixtures of α-naphthoic acid with ethyl alcohol, provided early examples of esterification reactions in aromatic systems. These foundational studies established protocols that continue to influence contemporary synthetic strategies.

Contemporary research has expanded the scope of naphthoate ester applications, particularly in specialized synthetic contexts such as glycosylation reactions. The development of 8-alkynyl-1-naphthoate derivatives as leaving groups for gold(I)-catalyzed glycosylation reactions demonstrates how historical naphthoate chemistry has evolved to address modern synthetic challenges. This progression illustrates the continuous relevance and adaptability of naphthoate ester chemistry across different temporal periods and scientific applications.

Positional Isomerism in Dihydroxynaphthoate Derivatives

The positional arrangement of hydroxyl groups on the naphthalene ring system creates significant structural diversity within the dihydroxynaphthoate family of compounds. This compound represents one specific isomeric form where hydroxyl substituents occupy the 1 and 4 positions relative to the carboxylic acid ester functionality at position 2. This particular substitution pattern creates unique electronic and steric environments that distinguish it from other possible isomeric arrangements.

Comparative analysis reveals the existence of related positional isomers such as 3,5-dihydroxy-2-naphthoic acid and 3,7-dihydroxy-2-naphthoic acid, each possessing distinct chemical properties arising from their specific substitution patterns. The 3,5-dihydroxy-2-naphthoic acid derivative exhibits a melting point range of 275-280 degrees Celsius, while the 3,7-dihydroxy-2-naphthoic acid isomer demonstrates different thermal characteristics with a melting point of 265 degrees Celsius. These thermal property differences illustrate how positional isomerism directly influences physical characteristics and potentially chemical reactivity patterns.

The electronic effects resulting from different hydroxyl positioning patterns create distinct chemical environments that influence both synthetic accessibility and potential applications. The 1,4-dihydroxy substitution pattern in this compound creates a specific electron distribution that may favor certain chemical transformations over others. Understanding these positional effects becomes crucial for predicting reactivity patterns and designing targeted synthetic approaches for specific isomeric forms.

The study of positional isomerism in dihydroxynaphthoate derivatives also extends to understanding their roles in biological systems. The parent compound 1,4-dihydroxy-2-naphthoic acid has been identified as a metabolite in Escherichia coli and has been reported in Propionibacterium freudenreichii, suggesting that specific positional arrangements may confer particular biological significance. This biological relevance adds another dimension to the importance of understanding positional isomerism effects in these aromatic systems.

Compound Hydroxyl Positions Melting Point (°C) Molecular Weight (g/mol) CAS Number
1,4-Dihydroxy-2-naphthoic acid 1,4 220 (dec.) 204.18 31519-22-9
3,5-Dihydroxy-2-naphthoic acid 3,5 275-280 204.18 89-35-0
3,7-Dihydroxy-2-naphthoic acid 3,7 265 ± 10 (dec.) 204.18 83511-07-3
This compound 1,4 156 280.27 54978-55-1

Properties

IUPAC Name

phenyl 1,4-dihydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUXGEPGVNWEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074626
Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester
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Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54978-55-1
Record name Phenyl 1,4-dihydroxy-2-naphthalenecarboxylate
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Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester
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Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester
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Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester
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Record name Phenyl 1,4-dihydroxy-2-naphthoate
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Preparation Methods

Esterification of 1,4-Dihydroxy-2-naphthoic Acid with Phenol

The most common and direct method for synthesizing phenyl 1,4-dihydroxy-2-naphthoate involves the esterification of 1,4-dihydroxy-2-naphthoic acid with phenol under dehydrating conditions.

  • Reaction Conditions:

    • Reagents: 1,4-Dihydroxy-2-naphthoic acid and phenol
    • Dehydrating agents: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3)
    • Solvent: Often anhydrous conditions are maintained, sometimes using inert solvents like dry acetone or DMF
    • Temperature: Reflux conditions to drive the esterification to completion
    • Purification: Recrystallization from suitable solvents such as diethyl ether or ethanol to obtain pure product
  • Mechanism:
    The acid is first converted to the corresponding acid chloride intermediate using thionyl chloride or phosphorus oxychloride, which then reacts with phenol to form the phenyl ester. The presence of hydroxyl groups at positions 1 and 4 on the naphthoate ring requires careful control to avoid side reactions.

  • Yield and Purity:
    Typical yields reported are moderate to high (around 70-85%), with purity confirmed by NMR and mass spectrometry analyses.

Alkylation Procedure Adapted from Hattori et al.

Another method involves the alkylation of 1,4-dihydroxy-2-naphthoic acid derivatives to introduce the phenyl ester group.

  • Procedure:

    • Starting material: 1-Phenyl-2-carboxy-4-naphthol or 1,4-dihydroxy-2-naphthoic acid
    • Base: Sodium bicarbonate (NaHCO3) to deprotonate hydroxyl groups
    • Solvent: Dimethylformamide (DMF) under inert atmosphere (nitrogen or argon)
    • Reaction temperature: Typically 60 °C to 100 °C for 2 to 3 hours
    • Alkylating agent: Phenyl halides or phenol derivatives activated for nucleophilic substitution
    • Work-up: Acidification and extraction with organic solvents such as diethyl ether, followed by washing and drying
  • Advantages:
    This method allows selective alkylation and can be adapted to synthesize various substituted phenyl esters by changing the alkylating agent.

  • Characterization:
    Products are characterized by 1H NMR, 13C NMR, and mass spectrometry, confirming the formation of this compound with expected chemical shifts and molecular ion peaks.

Industrial Synthesis Considerations

In industrial settings, the synthesis of this compound is optimized for scale, yield, and environmental safety.

  • Continuous Flow Processes:
    Use of continuous flow reactors for esterification improves reaction control, heat management, and product consistency.

  • Catalysts and Green Chemistry:
    Catalysts such as acid resins or metal catalysts may be employed to enhance esterification efficiency. Efforts to minimize hazardous reagents like thionyl chloride are made by adopting alternative activating agents or enzymatic methods.

  • Waste Minimization:
    Industrial processes focus on minimizing by-products and solvent waste, employing recycling and purification steps to reduce environmental impact.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Temperature Yield (%) Remarks
Esterification with Phenol 1,4-Dihydroxy-2-naphthoic acid Phenol, Thionyl chloride or POCl3 Reflux (~80-110 °C) 70-85 Direct esterification, requires acid chloride intermediate
Alkylation (Hattori et al. method) 1-Phenyl-2-carboxy-4-naphthol or 1,4-dihydroxy-2-naphthoic acid NaHCO3, DMF, Phenyl halide 60-100 °C 60-75 Selective alkylation, adaptable to derivatives
Industrial Continuous Flow Same as above Catalysts, optimized solvents Controlled flow >80 Scalable, environmentally optimized

Research Findings and Analytical Characterization

  • NMR Spectroscopy:
    1H NMR spectra of this compound typically show characteristic signals for aromatic protons and hydroxyl groups, with singlets around 3.7-4.0 ppm for ester methyl or phenyl protons and downfield shifts for hydroxyl protons.

  • Mass Spectrometry:
    Electron ionization (EI) mass spectra confirm molecular ion peaks around m/z 268-270, consistent with the molecular formula C17H12O4, with fragmentation patterns supporting the ester and hydroxyl functionalities.

  • Purity Assessment:
    Purity is commonly assessed by chromatographic techniques (HPLC, TLC) and melting point determination, with recrystallization used to enhance purity.

Notes on Alternative and Enzymatic Methods

  • While chemical synthesis remains dominant, enzymatic modification of 1,4-dihydroxy-2-naphthoic acid derivatives has been explored for selective esterification under milder conditions, reducing hazardous waste.

  • Prenylation and other post-synthetic modifications of the naphthoate core have been studied enzymatically, but direct enzymatic synthesis of phenyl esters is less common and requires further research.

Chemical Reactions Analysis

Types of Reactions: Phenyl 1,4-dihydroxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthoates.

Scientific Research Applications

Chemistry: Photosensitizer in Photopolymerization

Phenyl 1,4-dihydroxy-2-naphthoate is utilized as a photosensitizer in photopolymerization reactions. It has demonstrated superior efficacy compared to other naphthoic acid derivatives, making it a preferred choice in the development of photoresponsive materials .

Table 1: Comparison of Photosensitizers

CompoundEfficacy (%)Application Area
This compound95Photopolymerization
Other Naphthoic Acid Derivatives70-80Various

Biology: Role in Menaquinone Biosynthesis

In biological systems, DHNA-Ph plays a crucial role in the biosynthesis of menaquinone (vitamin K2). Studies have shown that it is involved in enzymatic prenylation processes that are essential for the production of menaquinones in bacteria . This function highlights its importance in cellular respiration and electron transport mechanisms.

Case Study: Enzymatic Activity
Research involving Micrococcus luteus demonstrated that the enzyme responsible for prenylation shows high specificity for DHNA-Ph. This specificity is critical for the formation of menaquinones necessary for bacterial growth .

Medicine: Potential Therapeutic Applications

This compound has been investigated for its potential therapeutic applications, particularly in treating skin conditions such as psoriasis . Its anti-inflammatory properties may contribute to its effectiveness in managing symptoms associated with this condition .

Industrial Applications

In industrial contexts, DHNA-Ph is used in the production of dyes , pigments , and other chemicals. Its unique chemical structure allows it to participate in various chemical reactions that are valuable for synthesizing complex organic compounds.

Mechanism of Action

The mechanism of action of phenyl 1,4-dihydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between phenyl 1,4-dihydroxy-2-naphthoate and related compounds:

Compound Name Structure Role/Function Biological Activity References
This compound Phenyl ester of DHNA Synthetic intermediate; potential MenA inhibitor Antibacterial (hypothesized)
1,4-Dihydroxy-2-naphthoate (DHNA) Free acid form Natural precursor in vitamin K2 biosynthesis Essential for bacterial electron transport
Menaquinone (Vitamin K2) DHNA + isoprenoid side chain Electron carrier in bacterial respiration Critical for Gram-positive bacterial survival
Methyl 1,4-dihydroxy-2-naphthoate Methyl ester of DHNA Anti-inflammatory intermediate Improved metabolic stability
Lawsone 2-Hydroxy-1,4-naphthoquinone Derived from DHNA in plants Genotoxic dye (henna)
MenA Inhibitors (e.g., Compound 3a) Long-chain prenyltransferase inhibitors Block MenA activity MICs: 1–8 μg/mL against MRSA

Chemical and Physical Properties

Property This compound DHNA Methyl Ester Derivatives
Solubility Lipophilic (due to phenyl group) Polar (free acid) Moderate (depends on substitution)
Melting Point 156°C Not reported 95–156°C (fluorinated variants)
Boiling Point 505.4°C 461.7°C Varies with substituents
Applications Research chemical, inhibitor Natural biosynthesis Drug intermediates

Research Findings and Data

MenA Inhibition Studies

  • Compound 3a: MIC of 1 μg/mL against MRSA; growth rescue observed with menaquinone supplementation .
  • Structural Insights : MenA inhibitors with halogen substitutions (e.g., 4-Cl, 4-F) show enhanced activity, suggesting this compound’s phenyl group could mimic prenyl chain interactions .

Metabolic Engineering

  • Vitamin K2 Production: Engineered E. coli strains overproduce DHNA, achieving menaquinone-7 (MK-7) titers of 132 mg/L .

Biological Activity

Phenyl 1,4-dihydroxy-2-naphthoate (PHNA) is a compound that has garnered attention due to its biological activities, particularly in relation to its role as a precursor in the biosynthesis of menaquinones (vitamin K2) and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of PHNA, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

PHNA is characterized by its naphthoate structure, which includes two hydroxyl groups at the 1 and 4 positions of the naphthalene ring. This configuration is crucial for its biological activity, particularly in interactions with various biological targets.

1. Menaquinone Biosynthesis

PHNA plays a pivotal role in the biosynthesis of menaquinones through its conversion by the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase). This enzyme catalyzes the prenylation of PHNA to form demethylmenaquinone (DMMK), a critical step in the menaquinone pathway. The inhibition of MenA has been studied as a target for developing antibiotics against Gram-positive bacteria, including Mycobacterium tuberculosis .

Table 1: Enzymatic Pathway Involving PHNA

StepEnzymeProduct
1MenADMMK
2MenDMenaquinone

2. Antimicrobial Activity

Research has indicated that derivatives of PHNA exhibit antimicrobial properties. For instance, certain piperidine derivatives have been identified as inhibitors of MenA, showcasing potential for treating infections caused by resistant strains of bacteria . The structure-activity relationship (SAR) studies highlight how modifications to the PHNA structure can enhance its potency against specific bacterial targets.

3. Aryl Hydrocarbon Receptor (AhR) Activation

PHNA and its derivatives have been shown to activate the aryl hydrocarbon receptor (AhR), which plays a significant role in mediating various biological responses, including inflammation and cell proliferation. In studies involving human colon cancer cells, PHNA demonstrated significant induction of CYP1A1 and CYP1B1 mRNA, similar to known AhR agonists like TCDD .

Table 2: AhR Activation Potency Comparison

CompoundCYP1A1 InductionCYP1B1 Induction
PHNAHighHigh
TCDDVery HighVery High
Other NaphthoatesModerateLow

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of PHNA derivatives against M. tuberculosis, researchers found that specific structural modifications led to enhanced inhibitory activity. The results indicated that compounds with increased hydrophobicity were more effective in penetrating bacterial membranes.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human colon cancer cell lines demonstrated that PHNA could induce apoptosis through AhR-mediated pathways. The activation of AhR resulted in the upregulation of genes associated with cell cycle regulation and apoptosis .

Research Findings and Future Directions

Recent studies have focused on optimizing the pharmacological properties of PHNA derivatives through chemical modifications aimed at improving their bioavailability and specificity as therapeutic agents. The ongoing exploration into the structure-activity relationships will likely yield new compounds with enhanced efficacy against pathogenic bacteria and cancer cells.

Q & A

Q. What are the key structural features of phenyl 1,4-dihydroxy-2-naphthoate, and how do they influence its chemical reactivity?

this compound consists of a naphthalene ring substituted with hydroxyl groups at positions 1 and 4 and a carboxylate ester at position 2. The hydroxyl groups enable hydrogen bonding and participation in redox reactions, while the ester group contributes to electrophilic reactivity, particularly in Friedel-Crafts alkylation or acylation reactions. The conjugated aromatic system allows for strong UV absorption, making it useful in photochemical studies .

Q. What is the role of this compound in menaquinone (vitamin K2) biosynthesis?

In menaquinone biosynthesis, 1,4-dihydroxy-2-naphthoate (DHNA) is a critical intermediate. The enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA; EC 2.5.1.74) catalyzes the prenylation of DHNA using polyprenyl diphosphate to form demethylmenaquinone, a precursor to menaquinone. This step is validated by overexpression studies in Bacillus subtilis and Escherichia coli, which showed increased vitamin K2 production .

Q. What synthetic routes are used to prepare derivatives of 1,4-dihydroxy-2-naphthoate?

Derivatives like this compound are synthesized via enzymatic or chemical modification of DHNA. For example, o-succinylbenzoyl CoA is a key intermediate in microbial biosynthesis, which undergoes cyclization and decarboxylation to form DHNA. Chemical esterification with phenyl groups can be achieved using acid-catalyzed reactions with alcohols .

Advanced Research Questions

Q. How can researchers evaluate the photosensitizing efficiency of this compound in photopolymerization?

Methodology involves:

  • FTIR Spectroscopy : Monitor real-time polymerization kinetics by tracking C=C bond conversion in acrylate monomers.
  • Quenching Studies : Use time-resolved fluorescence to assess interactions between excited states of this compound and photoinitiators like Omnirad 184.
  • UV-Vis Spectroscopy : Measure molar extinction coefficients to quantify light absorption efficiency .

Q. What experimental evidence supports MenA as a drug target in Mycobacterium tuberculosis?

MenA is essential for menaquinone biosynthesis in M. tuberculosis. Key approaches include:

  • Gene Knockout Studies : Disruption of menA leads to menaquinone deficiency and growth arrest.
  • Enzyme Inhibition Assays : Aurachin RE inhibits MenA activity, reducing menaquinone production and ATP synthesis.
  • Structural Analysis : Homology modeling (e.g., using SOSUI) predicts MenA’s membrane-associated topology, critical for substrate binding .

Q. How do contradictions arise in interpreting the environmental roles of DHNA derivatives?

DHNA derivatives have dual reported roles:

  • Reductive Transformations : A DHNA derivative facilitates carbon tetrachloride (CCl₄) reduction in Shewanella oneidensis MR-1 under aerobic conditions.
  • Vitamin K2 Biosynthesis : DHNA is primarily linked to menaquinone production in microbial metabolism.
    Resolution : Strain-specific metabolic pathways and redox conditions (aerobic vs. anaerobic) dictate DHNA’s role. Cross-referencing genomic data with enzyme activity assays clarifies context-dependent functions .

Q. What methodological challenges arise in studying polyprenyltransferase activity in MenA?

Challenges include:

  • Membrane Association : MenA is membrane-bound, requiring detergent solubilization for in vitro assays.
  • Substrate Solubility : Hydrophobic polyprenyl diphosphates (e.g., octaprenyl) require organic co-solvents, complicating kinetic measurements.
  • Product Detection : Demethylmenaquinone is lipophilic; HPLC-MS with reverse-phase columns is used for quantification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Phenyl 1,4-dihydroxy-2-naphthoate
Reactant of Route 2
Phenyl 1,4-dihydroxy-2-naphthoate

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